
(2R)-1-(Oxetan-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(Oxetan-2-yl)propan-2-amine, also known as oxetamine, is a chemical compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1960s and has been used in scientific research for its unique pharmacological properties. Oxetamine has been found to have potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.
Mechanism of Action
Oxetamine blocks the activity of the NMDA receptor by binding to a specific site on the receptor. This prevents the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. The net effect is a reduction in the excitability of the neuron and a decrease in neurotransmitter release.
Biochemical and Physiological Effects:
Oxetamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation pathways. It also has analgesic effects, reducing the perception of pain in animal models. In addition, it has been found to have anxiolytic and antidepressant effects, although the exact mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-1-(Oxetan-2-yl)propan-2-amine in lab experiments is its unique pharmacological profile. As a non-competitive NMDA receptor antagonist, it has a different mechanism of action than other dissociative anesthetics such as ketamine. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of using (2R)-1-(Oxetan-2-yl)propan-2-amine is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Future Directions
There are several future directions for research on (2R)-1-(Oxetan-2-yl)propan-2-amine. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. More research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosing and administration protocols. In addition, there is interest in developing more selective NMDA receptor antagonists that target specific subtypes of the receptor, which could have fewer side effects than non-selective antagonists like (2R)-1-(Oxetan-2-yl)propan-2-amine. Finally, there is ongoing research into the role of the NMDA receptor in various neurological and psychiatric disorders, and (2R)-1-(Oxetan-2-yl)propan-2-amine could be a useful tool for further elucidating these mechanisms.
Synthesis Methods
Oxetamine can be synthesized through a multi-step process involving the reaction of 2-amino-2-phenylbutane with ethylene oxide and subsequent reduction of the resulting oxirane ring. The final product is a white crystalline powder with a melting point of 117-119°C.
Scientific Research Applications
Oxetamine has been used extensively in scientific research for its unique pharmacological properties. It is a non-competitive NMDA receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor plays a key role in learning and memory processes, and its dysfunction has been implicated in a variety of neurological and psychiatric disorders.
properties
IUPAC Name |
(2R)-1-(oxetan-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(7)4-6-2-3-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGPXLAZZYSADB-LWOQYNTDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(Oxetan-2-yl)propan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2482275.png)

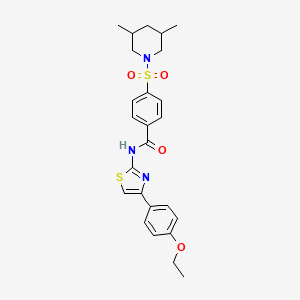
![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2482280.png)
![2-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2482281.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide](/img/structure/B2482282.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482283.png)
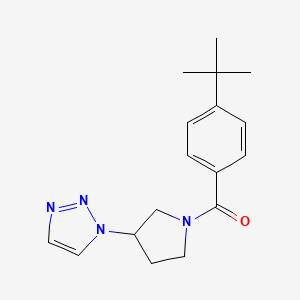
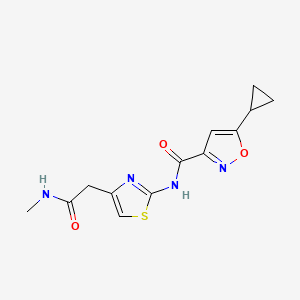
![4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2482287.png)
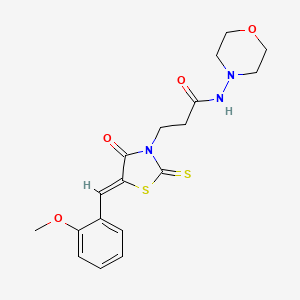
![2-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2482289.png)
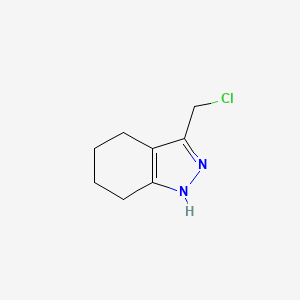
![methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2482292.png)